molecular formula C14H23NO4 B601591 tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate CAS No. 186508-95-2

tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Cat. No.: B601591
CAS No.: 186508-95-2
M. Wt: 269.34
InChI Key:
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Description

Tert-Butyl esters are a type of organic compound used as protective groups in organic synthesis . They are stable under a variety of conditions, including different pH levels and temperatures .


Synthesis Analysis

Tert-Butyl esters can be synthesized through a variety of methods. One common method involves the reaction of tert-butyl alcohol with a carboxylic acid in the presence of an acid catalyst .


Molecular Structure Analysis

Tert-Butyl esters have a general formula of RCOOC(CH3)3, where R is the rest of the molecule . The tert-butyl group (C(CH3)3) is attached to the oxygen atom of the ester functional group (RCOO).


Chemical Reactions Analysis

Tert-Butyl esters can undergo a variety of reactions. They can be deprotected using aqueous phosphoric acid, which is an environmentally benign, selective, and mild reagent . They can also be converted to other functional groups. For example, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides .


Physical and Chemical Properties Analysis

Tert-Butyl esters are typically colorless liquids with a fruity odor . They have a specific gravity of 0.87 and a flash point of 72°F . They are classified as Class IB flammable liquids .

Scientific Research Applications

Synthesis of HMG-CoA Reductase Inhibitors

  • Atorvastatin Synthesis : A key intermediate in the synthesis of atorvastatin, an effective HMG-CoA reductase inhibitor, is produced using tert-butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate. The process involves the Henry reaction of nitromethane and further steps to obtain the desired compound (Rádl, 2003).

  • Improved Atorvastatin Synthesis : An enhanced synthesis method for this compound as a chiral side-chain of atorvastatin has been developed. This method involves a nine-step route from (R)-epichlorohydrin, offering a 55% overall yield of high purity (Xiong et al., 2014).

  • Synthesis of Rosuvastatin : The compound is also utilized in the chemoenzymatic synthesis of the HMG-CoA reductase inhibitor rosuvastatin. This process highlights the compound's versatility in synthesizing structurally complex pharmaceuticals (Ramesh et al., 2017).

Synthesis of Other Organic Compounds

  • Polyketide Synthesis : This chemical is used in the synthesis of polyketides, specifically in the creation of syn-stereodiad building blocks. These are crucial for the synthesis of natural compounds with antitumor activity (Shklyaruck, 2015).

  • Atorvastatin Calcium Production : An efficient asymmetric synthesis process using this compound as a key precursor has been developed for atorvastatin calcium, showcasing its potential for industrial-scale production (Vempala et al., 2022).

  • Statins Synthesis : An efficient synthesis route for a derivative of this compound as a chiral side chain of statins has been achieved, highlighting its utility in creating complex chiral molecules (Hyeong-Wook & Shin, 2008).

Safety and Hazards

Exposure to tert-butyl esters can cause irritation to the eyes, skin, and respiratory system . They can also cause headaches and dermatitis . Safety measures include preventing skin and eye contact, washing skin when contaminated, and using appropriate respiratory protection .

Properties

IUPAC Name

tert-butyl 2-[(4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6,8-9H2,1-5H3/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNRMEJBKMQHMC-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H](C[C@H](O1)CC(=O)OC(C)(C)C)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675781
Record name tert-Butyl [(4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186508-95-2
Record name 1,1-Dimethylethyl (4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186508-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
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tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
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tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
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tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
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tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
Reactant of Route 6
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tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

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